molecular formula C7H8O4 B1363131 Butanedioic acid, monopropargyl ester

Butanedioic acid, monopropargyl ester

Cat. No.: B1363131
M. Wt: 156.14 g/mol
InChI Key: UUQVIQXTETXLJR-UHFFFAOYSA-N
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Description

Butanedioic acid, monopropargyl ester (CAS: 189459-95-8), also termed succinic acid mono(2-propynyl) ester, is a derivative of succinic acid where one carboxylic acid group is esterified with a propargyl group (HC≡C-CH2-O-) . Its molecular formula is C7H8O4, and it is recognized for its role in industrial and food chemistry. Notably, it has been identified as a volatile flavor component in Sichuan vinegar, contributing to its aromatic profile at concentrations up to 5.38% . The compound’s propargyl group introduces unique reactivity, making it valuable in synthetic chemistry for click reactions or polymer modifications .

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

4-oxo-4-prop-2-ynoxybutanoic acid

InChI

InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h1H,3-5H2,(H,8,9)

InChI Key

UUQVIQXTETXLJR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Butanedioic acid derivatives vary in substituents and esterification patterns. Key structural analogs include:

Compound Name Structure Key Substituents
Butanedioic acid, monopropargyl ester HOOC-CH2-CH2-O-(CH2-C≡CH) Propargyl ester (one group)
Butanedioic acid, diethyl ester CH3CH2OOC-CH2-CH2-COOCH2CH3 Ethyl esters (both groups)
Butanedioic acid, methyl- HOOC-CH(CH3)-CH2-O-(ester group) Methyl branch on backbone
Butanedioic acid, (benzoyloxy)-, dimethyl ester CH3OOC-CH2-CH(OBz)-COOCH3 Benzoyloxy and methyl esters
Mono-butyl itaconate CH2=C(COOCH2CH2CH2CH3)-CH2-COOH Methylene group and butyl ester

Key Differences :

  • The propargyl group in the target compound enables alkyne-based reactivity, unlike the saturated alkyl chains in diethyl or methyl esters .
  • Mono-butyl itaconate (a methylene-modified succinate) has a double bond, altering its polymerizability compared to saturated analogs .
Physical and Chemical Properties
Compound Name Boiling Point (°C) Solubility Ester Content (mg/L) Notable Reactivity
This compound Not reported Moderate in organic solvents 0.400 (in pinewood liquefaction) Alkyne-azide cycloaddition
Butanedioic acid, diethyl ester 216–218 High in ethanol 1677.3 Hydrolysis to succinic acid
Butanedioic acid, methyl- Not reported Low polarity solvents 0.780 Esterase-mediated cleavage
Butanedioic acid, (benzoyloxy)-, dimethyl ester Not reported Lipophilic Not quantified Anti-inflammatory activity

Key Findings :

  • Diethyl succinate exhibits the highest ester content (1677.3 mg/L), suggesting utility as a solvent or flavor enhancer .
  • The monopropargyl ester’s low concentration in pinewood liquefaction (0.400 mg/L) contrasts with its higher presence in vinegar (5.38%), highlighting source-dependent variability .
Research Highlights
  • Anti-Inflammatory Activity: The (benzoyloxy)-dimethyl ester reduces NO production in macrophages, outperforming reference compounds at 80 μM .
  • Thermal Stability : Diethyl succinate’s high boiling point (216–218°C) makes it suitable for high-temperature processes .
  • Volatility: The monopropargyl ester’s low molecular weight contributes to its volatility, critical for flavor release in food matrices .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying butanedioic acid, monopropargyl ester in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile compound analysis. In studies of vinegar aroma profiles, this ester was identified via GC-MS with a relative content of 5.38% in Sample 1, highlighting its role as a flavor component . For non-volatile matrices, such as bio-oils from hydrothermal liquefaction, high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection may be employed, as evidenced by its detection in pinewood sawdust-derived bio-oil (peak area: 0.400) . Method validation should include spike-and-recovery experiments and calibration curves using synthetic standards.

Q. How does this compound contribute to flavor profiles in food chemistry?

The compound’s presence in vinegar (5.38% relative content) suggests it acts as a key aromatic component due to its ester functional group, which typically imparts fruity or sweet notes . To isolate its contribution, sensory analysis (e.g., olfactometry) paired with GC-MS can decouple its chemical identity from perceived aroma. Comparative studies using knockout models (e.g., enzymatic hydrolysis of esters) may further validate its sensory impact.

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during hydrothermal liquefaction of biomass?

In bio-oil from pinewood sawdust, the ester likely forms via esterification between propargyl alcohol and succinic acid intermediates generated during lignocellulose degradation . Advanced studies should employ isotope labeling (e.g., D₂O or ¹³C-labeled substrates) to track reaction pathways. Kinetic modeling under varying temperatures (200–300°C) and residence times can elucidate rate-determining steps. Contradictions in yield data across studies may arise from differences in feedstock composition or catalytic conditions.

Q. How can synthetic routes for this compound be optimized for high regioselectivity?

Propargylation of succinic anhydride using propargyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) is a plausible route. To enhance regioselectivity, steric hindrance can be manipulated via protecting groups on the anhydride. Characterization of intermediates by ¹H/¹³C NMR and FTIR is critical. Recent work on analogous esters (e.g., diethyl 2-cyano-3-methylbutanedioate) highlights the role of solvent polarity in controlling reaction outcomes .

Q. What are the challenges in detecting trace amounts of this compound in environmental samples?

Matrix interference (e.g., humic acids in soil) can suppress ionization efficiency in MS-based methods. Solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs) may improve selectivity. For quantification, internal standards (e.g., deuterated analogs) are essential to correct for recovery losses. Discrepancies in reported environmental concentrations may stem from extraction efficiency variability .

Data Contradictions and Resolution Strategies

  • Example Contradiction : Variable detection levels in bio-oil (0.400 peak area ) vs. vinegar (5.38% ).
    Resolution : Differences in sample matrices (polar bio-oil vs. aqueous vinegar) affect volatility and extraction efficiency. Method standardization using matrix-matched calibration is recommended.

Key Research Directions

Research Focus Methodological Approach Reference
Flavor chemistryGC-MS/olfactometry, sensory panel validation
Biomass conversion pathwaysIsotopic labeling, kinetic modeling
Synthetic optimizationNMR-guided reaction monitoring, solvent screening

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